4-Acetoxy-4-androstene-3,17-dione

概要

説明

Synthesis Analysis

The synthesis of 4-Acetoxy-4-androstene-3,17-dione and its analogs involves complex organic transformations. Sharma et al. (2008) described the synthesis of a novel 4-amino-4,6-androstadiene-3,17-dione, an analog of formestane, from this compound. This process underscores the compound's utility as a precursor in synthesizing other medically relevant compounds, showing significant in vitro antitumor activity against human cancer cell lines, notably breast cancer (MCF-7) (Sharma et al., 2008).

Molecular Structure Analysis

The molecular conformation of this compound derivatives has been determined through various studies, indicating the orientation of substituents and their impact on the compound's biological activity. Duax and Osawa (1980) explored the molecular conformation of 19-hydroxy-4-androstene-3,17-dione, revealing the influence of hydroxyl addition on the molecule's structure and its implications for enzyme interaction (Duax & Osawa, 1980).

Chemical Reactions and Properties

This compound participates in various chemical reactions, highlighting its role as a potent aromatase inhibitor. It has been shown to cause irreversible loss of enzyme activity in vitro and sustain effects in vivo, illustrating its potential for long-term therapeutic applications (Brodie et al., 1981).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in pharmaceutical formulations. Although specific studies on these properties were not identified in the current search, such parameters are essential for drug design and development processes.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity with other chemical entities and its behavior under different chemical conditions, play a vital role in its utility as an aromatase inhibitor. Studies such as those conducted by Evans et al. (1981) explore its effects on estrogen synthesis, providing insights into its mechanism of action and potential therapeutic benefits (Evans et al., 1981).

科学的研究の応用

Aromatase Inhibition and Tumor Regression

4-Acetoxy-4-androstene-3,17-dione has been studied for its effectiveness in inhibiting aromatase activity, both in vitro and in vivo. It has shown significant impacts in causing the regression of hormone-dependent mammary tumors in rats. The compound's mechanism of action involves the reduction of estrogen production through aromatase inhibition. This property has been leveraged in research exploring treatments for breast cancer and other estrogen-dependent conditions (Brodie et al., 1979).

Impact on Steroidogenesis

Research has indicated that this compound significantly influences steroidogenesis. Studies have shown that it can increase the accumulation of testosterone and enhance progesterone accumulation, especially when follicles are stimulated by luteinizing hormone. This suggests that the compound may have applications in studying and modifying steroidogenic responses in various biological contexts (Evans et al., 1981).

Application in Fertility Control

This compound has been explored for its potential in controlling fertility. By inhibiting aromatase and subsequently reducing estrogen production, it effectively inhibits processes dependent on estrogen, such as ovulation and implantation. This has opened avenues for its use in fertility control and studies related to estrogen's role in reproduction (Brodie et al., 1978).

Synthesis and Evaluation in Cancer Therapy

The compound has been synthesized and evaluated for its potential in cancer therapy. Analogues of this compound, like 4-amino-4,6-androstadiene-3,17-dione, have been screened for antitumor activity, showing promising results against breast cancer cell lines. This highlights its role in developing new therapeutic agents for cancer treatment (Sharma et al., 2008).

Understanding Enzymatic Isomerization

The compound has been used to understand the enzymatic isomerization processes, particularly in the context of steroid chemistry. Studies on the isomerization of related steroids have provided insights into the mechanisms and kinetics of these transformations, relevant to both biochemical and pharmacological research (Zeng & Pollack, 1991).

作用機序

Target of Action

The primary target of 4-Acetoxy-4-androstene-3,17-dione is the enzyme aromatase , also known as estrogen synthetase . Aromatase plays a crucial role in the biosynthesis of estrogens from androgens .

Mode of Action

This compound acts as an inhibitor of aromatase . By inhibiting this enzyme, it prevents the conversion of androgens to estrogens, thereby reducing the levels of estrogen in the body .

Biochemical Pathways

This compound is involved in the steroid biosynthesis pathway . It can be biosynthetically transformed from phytosterols by Mycobacterium strains . The conversion of this compound to other steroidal compounds involves enzymes such as 3-ketosteroid-1,2-dehydrogenase (KstD) and 3-ketosteroid-9α-hydroxylase (Ksh) .

Result of Action

The inhibition of aromatase by this compound leads to a decrease in estrogen levels . This can have various effects at the molecular and cellular level, depending on the context. For instance, it may be used in the treatment of estrogen-dependent conditions.

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

4-Acetoxy-4-androstene-3,17-dione functions primarily as an aromatase inhibitor, which means it inhibits the enzyme aromatase (estrogen synthetase) responsible for converting androgens into estrogens . By inhibiting aromatase, this compound reduces estrogen levels, which can be beneficial in treating estrogen-dependent conditions. The compound interacts with various biomolecules, including enzymes like aromatase and proteins involved in estrogen synthesis. These interactions are crucial for its inhibitory effects on estrogen production.

Cellular Effects

This compound has significant effects on cellular processes, particularly in cells that rely on estrogen signaling. In estrogen-dependent cells, such as certain breast cancer cells, the compound can reduce cell proliferation by lowering estrogen levels . This reduction in estrogen can also impact cell signaling pathways, gene expression, and cellular metabolism, leading to decreased cell growth and potentially inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of the aromatase enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of androgens to estrogens, leading to reduced estrogen levels. The compound’s binding interactions with aromatase are critical for its function as an aromatase inhibitor. Additionally, this compound may influence gene expression by altering the hormonal environment within cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound has been shown to be stable under controlled conditions, but its long-term effects on cellular function can depend on factors such as dosage and duration of exposure . Studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of estrogen production and long-term changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound effectively inhibits aromatase activity and reduces estrogen levels without causing significant adverse effects . At higher doses, this compound can lead to toxic effects, including disruptions in reproductive function and potential liver toxicity. These dosage-dependent effects highlight the importance of careful dosing in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid metabolism. The compound is metabolized by enzymes such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which convert it into other steroidal intermediates . These metabolic transformations can influence the compound’s activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The compound’s distribution is crucial for its function as an aromatase inhibitor, as it needs to reach the sites of estrogen synthesis to be effective.

Subcellular Localization

This compound is localized to specific subcellular compartments, including the endoplasmic reticulum, where aromatase is predominantly found . This localization is essential for its inhibitory effects on aromatase activity. Additionally, the compound may undergo post-translational modifications that influence its targeting to specific organelles and its overall activity within cells.

特性

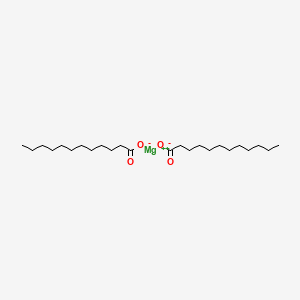

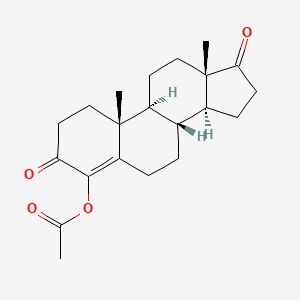

IUPAC Name |

[(8R,9S,10R,13S,14S)-10,13-dimethyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-12(22)25-19-16-5-4-13-14-6-7-18(24)21(14,3)10-8-15(13)20(16,2)11-9-17(19)23/h13-15H,4-11H2,1-3H3/t13-,14-,15-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXSFNGKRCOHRS-VMRCMBGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C2CCC3C4CCC(=O)C4(CCC3C2(CCC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C2CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210647 | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61630-32-8 | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61630-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061630328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxy-4-androstene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-acetoxy-4-androstene-3,17-dione exert its antifertility effect?

A1: this compound functions as an aromatase inhibitor. [, ] Aromatase, also known as estrogen synthetase, is the enzyme responsible for converting androgens into estrogens. By inhibiting aromatase, this compound effectively reduces estrogen production. [] This reduction in estrogen levels disrupts crucial events in the reproductive cycle, such as ovulation and implantation, ultimately leading to antifertility effects. []

Q2: What is the impact of this compound on estrogen-dependent processes?

A2: Research demonstrates that this compound significantly impacts estrogen-dependent processes. For example, in rat studies, it substantially reduced the proestrus estrogen surge and inhibited the subsequent LH surge, essential for ovulation. [] This effect is reversible, as co-administration of estradiol with this compound reversed the inhibition of mating behavior. [] Furthermore, the compound interfered with implantation in rats, an estrogen-dependent process. []

Q3: How does this compound affect steroidogenesis in preovulatory follicles?

A3: In vitro studies using rat preovulatory follicles showed that this compound significantly impacts steroidogenesis. [] Aside from inhibiting estradiol secretion by blocking aromatase, the compound increased the accumulation of testosterone and progesterone, particularly in the presence of LH. [] This suggests that this compound may influence steroidogenesis beyond simply inhibiting aromatization. []

Q4: Are there any known interactions of this compound with other androgens?

A5: Research indicates potential interactions between this compound and other androgens. In studies exploring the role of estrogens in regulating granulosa cell aromatase activity, this compound blocked the enhancement of FSH-induced aromatase activity by both testosterone and dihydrotestosterone. [] This suggests that the compound might interfere with the metabolism and action of other androgens, particularly those metabolized by aromatase. []

Q5: Are there any known effects of this compound on spermatogenesis?

A6: Research suggests a potential indirect impact of this compound on spermatogenesis. A study using 19-hydroxy-testosterone (19-OHT), an estrogen precursor, in immature rats found that 19-OHT significantly impaired spermatogenesis. [] While the study doesn't directly investigate this compound's effect on spermatogenesis, it highlights the potential impact of disrupting the androgen-estrogen balance on this process. Further research is needed to directly assess the compound's effect on spermatogenesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,13R)-7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol](/img/structure/B1211325.png)

![2-Nitro-alpha-[(2,2,2-trifluoroethoxy)methyl]-imidazole-1-ethanol](/img/structure/B1211326.png)

![7-[(1S,4R,5S,6R)-5-[(3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1211343.png)